Digeranyl bisphosphonate

GGDPS inhibition target selectivity mevalonate pathway

DGBP is the only bisphosphonate with >50-fold selectivity for GGDPS (IC50 200 nM) over FDPS (IC50 >10,000 nM). Unlike zoledronate, DGBP depletes GGPP without inhibiting protein farnesylation, confirmed by GGPP rescue experiments. Essential for dissecting geranylgeranylation-dependent small GTPase signaling (Rac1, RhoA, Cdc42, Rab) in fibrosis, cancer, and autophagy research. Validated in vivo at 0.2 mg/kg/day for pulmonary fibrosis models.

Molecular Formula C21H38O6P2
Molecular Weight 448.5 g/mol
Cat. No. B1251696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigeranyl bisphosphonate
Synonymsdigeranyl bisphosphonate
Molecular FormulaC21H38O6P2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)(O)O)P(=O)(O)O)C)C
InChIInChI=1S/C21H38O6P2/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27)/b19-13+,20-14+
InChIKeySQERRIVHBWCION-IWGRKNQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digeranyl Bisphosphonate (DGBP): A Selective GGDPS Inhibitor for Isoprenoid Pathway Research


Digeranyl bisphosphonate (DGBP; CAS 878143-03-4) is a synthetic, isoprenoid-substituted geminal bisphosphonate that functions as a potent and selective inhibitor of geranylgeranyl diphosphate synthase (GGDPS, also known as GGPPS) [1]. Unlike clinically used nitrogenous bisphosphonates such as zoledronate that primarily target farnesyl diphosphate synthase (FDPS) upstream in the mevalonate pathway, DGBP directly inhibits GGDPS, the enzyme responsible for synthesizing the 20-carbon isoprenoid geranylgeranyl diphosphate (GGPP) [2]. This distinct molecular target specificity enables depletion of cellular GGPP and subsequent impairment of protein geranylgeranylation without directly inhibiting farnesylation, a feature that defines its utility as a research tool compound for dissecting isoprenoid-dependent signaling and evaluating GGDPS as a therapeutic node [3].

Why Digeranyl Bisphosphonate Cannot Be Replaced by Generic Bisphosphonates in GGDPS-Targeted Studies


Generic substitution with clinical bisphosphonates such as zoledronate or risedronate fails to recapitulate the pharmacological profile of DGBP due to fundamental differences in primary enzyme targeting and downstream biological consequences. Zoledronate inhibits FDPS with an IC50 of ~2.7 μM, which indirectly reduces GGPP levels but also depletes farnesyl diphosphate (FPP), thereby impairing both farnesylation and geranylgeranylation non-selectively . In contrast, DGBP inhibits GGDPS with an IC50 of 200 nM and demonstrates >50-fold selectivity over FDPS (IC50 >10,000 nM), enabling specific interrogation of geranylgeranylation-dependent processes without confounding farnesylation inhibition [1]. Furthermore, co-treatment studies reveal that DGBP and zoledronate exhibit antagonistic rather than additive effects on leukemia cell proliferation, underscoring that these compounds engage distinct and potentially opposing cellular mechanisms that preclude interchangeable use in experimental systems [2].

Quantitative Differentiation Evidence: Digeranyl Bisphosphonate vs. Comparator Compounds


Target Selectivity: DGBP Demonstrates >50-Fold Selectivity for GGDPS Over FDPS Versus Zoledronate

Digeranyl bisphosphonate exhibits potent inhibition of human recombinant GGDPS with an IC50 of 200 nM, while showing minimal activity against FDPS (IC50 >10,000 nM), establishing a selectivity index exceeding 50-fold . In stark contrast, the clinical bisphosphonate zoledronate primarily inhibits FDPS (IC50 = 97,000 nM for GGDPS inhibition, with Ki = 2,700 nM for FDPS), demonstrating that zoledronate lacks meaningful GGDPS inhibitory activity and instead depletes both FPP and GGPP non-selectively [1]. This differential target engagement has been validated at the cellular level: exogenous addition of GGPP completely prevented the anti-proliferative effects of DGBP in leukemia cells, whereas both GGPP and FPP were required to partially rescue zoledronate effects, confirming that DGBP acts specifically through GGPP depletion while zoledronate affects both branches of the pathway [2].

GGDPS inhibition target selectivity mevalonate pathway isoprenoid biosynthesis

Differential Toxicity Profile: DGBP Preserves Healthy PBMC Viability Versus Zoledronate-Mediated Cytotoxicity

In a direct comparative study assessing effects on healthy human peripheral blood mononuclear cells (PBMCs), DGBP demonstrated markedly lower toxicity than zoledronate while maintaining superior anti-proliferative efficacy against malignant lymphocytic leukemia cells [1]. Although both compounds inhibited leukemia cell proliferation, DGBP achieved this with significantly greater potency and, critically, with substantially less collateral damage to non-malignant PBMCs [1]. Flow cytometric analysis via annexin V and propidium iodide staining confirmed that DGBP induced apoptosis more potently than zoledronate in the leukemia cell population while sparing healthy cells [1]. This differential viability profile was further corroborated in breast cancer studies where DGBP treatment of MDA-MB-231 cells was described as only mildly toxic and did not induce apoptosis, instead producing functional inhibition of migration [2].

therapeutic index cytotoxicity PBMC viability apoptosis selectivity

In Vivo Efficacy: DGBP Attenuates Pulmonary Fibrosis Progression at 0.2 mg/kg/day in Murine Models

In a murine model of chrysotile asbestos-induced pulmonary fibrosis, continuous subcutaneous administration of DGBP at 0.2 mg/kg/day via osmotic pump significantly attenuated the progression of fibrotic lung injury [1]. Chrysotile-exposed animals receiving vehicle exhibited severe structural abnormalities in lung parenchyma with extensive collagen deposition, whereas DGBP-treated mice maintained largely normal lung anatomy [1]. Mechanistically, DGBP treatment restored Rac1 activation to control levels in chrysotile-exposed cells and decreased mitochondrial H2O2 generation in macrophages, directly linking GGDPS inhibition to suppression of Rac1-mediated mitochondrial oxidative stress [1]. In a separate bleomycin-induced fibrosis model, DGBP-treated mice (0.2 mg/kg/day) displayed significantly reduced hydroxyproline content compared to vehicle-treated controls, providing quantitative biochemical confirmation of attenuated collagen deposition . While comparable in vivo efficacy data for clinical bisphosphonates in these specific fibrosis models are not available for direct head-to-head comparison, the demonstration of functional benefit at this low dose establishes DGBP as a viable tool for in vivo GGDPS inhibition studies.

pulmonary fibrosis in vivo pharmacology Rac1 inhibition mitochondrial oxidative stress

AR Signaling Suppression: DGBP Reduces Nuclear Androgen Receptor Localization in Castration-Resistant Prostate Cancer Models

Treatment of prostate cancer cell lines (LNCaP, 22Rv1, and C4-2B4) with DGBP resulted in decreased nuclear localization of the androgen receptor (AR), reduced AR luciferase reporter activity, and diminished transcription of AR target genes [1]. This effect was reversed by exogenous addition of geranylgeraniol (GGOH), confirming dependence on the geranylgeranylation pathway [1]. Notably, induction of the neuroendocrine prostate cancer (NEPC) phenotype via androgen deprivation in LNCaP cells was inhibited by DGBP in a GGOH-dependent manner, suggesting that GGDPS inhibition may block transdifferentiation to this aggressive, therapy-resistant state [1]. The isoprenoid pathway genes HMGCR, MVK, GGPS1, and GGT1 were found to be highly expressed in a subset of castration-resistant prostate cancers, providing a rationale for pathway-targeted intervention that distinguishes GGDPS inhibition from conventional AR-directed therapies [1]. No direct comparator data for zoledronate or other bisphosphonates in this specific AR signaling/NEPC model are available, limiting cross-class inference.

prostate cancer androgen receptor neuroendocrine differentiation geranylgeranylation

Synergistic Combination Potential: DGBP Displays Synergy with Lovastatin and Zoledronate in Leukemia Growth Inhibition

Combinations of DGBP with either lovastatin (an HMG-CoA reductase inhibitor) or zoledronate (an FDPS inhibitor) synergistically inhibited growth and induced apoptosis in K562 leukemia cells [1]. This synergy arises from simultaneous inhibition of multiple nodes within the mevalonate pathway, with DGBP providing specific GGDPS blockade while partner compounds act upstream (lovastatin) or at FDPS (zoledronate) [1]. These combinations also potently inhibited cellular geranylgeranylation, confirming pathway convergence as the mechanistic basis for the observed synergy [1]. Importantly, while DGBP and zoledronate combinations were synergistic for growth inhibition, the same study notes that co-treatment with DGBP and zoledronate can be antagonistic for certain endpoints such as proliferation in lymphocytic leukemia cells, highlighting that combinatorial outcomes are highly context-dependent and require empirical determination [2]. No direct comparison with alternative GGDPS inhibitors in combination studies is available, limiting relative ranking.

drug synergy combination therapy isoprenoid pathway leukemia

Autophagy Induction: DGBP Induces Autophagic Flux Distinct from Apoptotic Cell Death

Both DGBP (GGDPS inhibitor) and zoledronate (FDPS inhibitor) induce autophagy in PC3 prostate cancer and MDA-MB-231 breast cancer cells as measured by accumulation of the autophagic marker LC3-II [1]. Treatment with lysosomal protease inhibitors (E-64d and pepstatin A) in combination with DGBP further enhanced LC3-II formation, confirming that DGBP induces autophagic flux rather than merely blocking autophagosome degradation [1]. The addition of exogenous GGPP prevented DGBP-induced LC3-II accumulation and impairment of Rab6 geranylgeranylation (a GGTase II substrate), while Rap1a geranylgeranylation (a GGTase I substrate) was not restored, suggesting autophagy induction is specifically dependent upon impairment of GGTase II substrate geranylgeranylation [1]. Notably, the addition of bafilomycin A1 (an inhibitor of autophagy processing) enhanced the antiproliferative effects of DGBP, indicating that autophagy serves a pro-survival function in this context and that its inhibition may augment therapeutic efficacy [1]. While both DGBP and zoledronate induce autophagy, the distinct substrate specificity of DGBP-mediated impairment (GGTase II-preferential) may translate to differential cellular outcomes.

autophagy LC3-II protein prenylation GGTase II

Procurement-Relevant Application Scenarios for Digeranyl Bisphosphonate


Dissecting GGDPS-Specific Versus FDPS-Mediated Biology in the Mevalonate Pathway

Investigators seeking to isolate the specific contribution of GGDPS and protein geranylgeranylation to cellular phenotypes require DGBP rather than clinical bisphosphonates. With an IC50 of 200 nM for GGDPS and >10,000 nM for FDPS (>50-fold selectivity), DGBP enables specific depletion of GGPP without confounding inhibition of farnesylation . This selectivity is experimentally validated by the observation that exogenous GGPP completely rescues DGBP's anti-proliferative effects, whereas both GGPP and FPP are required to rescue zoledronate effects [1]. Procurement of DGBP is therefore essential for studies where unambiguous interpretation of geranylgeranylation-dependent signaling is required, including small GTPase (Rac1, RhoA, Cdc42, Rab family) membrane localization assays and downstream effector activation analyses [2].

In Vivo Modeling of Pulmonary Fibrosis and Rac1-Mediated Mitochondrial Oxidative Stress

For research programs investigating the role of Rac1 geranylgeranylation and mitochondrial oxidative stress in fibrotic disease progression, DGBP represents a validated tool compound with established in vivo dosing parameters. Continuous subcutaneous administration at 0.2 mg/kg/day via osmotic pump significantly attenuates fibrosis progression in both chrysotile asbestos-induced and bleomycin-induced murine models . At this dose, DGBP normalizes Rac1 activation, reduces mitochondrial H2O2 generation in macrophages, and decreases hydroxyproline content—a quantitative biochemical marker of collagen deposition [1]. These established protocols reduce optimization time and animal usage for laboratories initiating fibrosis-focused isoprenoid pathway studies.

Investigating Androgen Receptor Trafficking and Neuroendocrine Differentiation in Prostate Cancer

Laboratories studying therapy-resistant prostate cancer progression, particularly the emergence of neuroendocrine prostate cancer (NEPC) following androgen deprivation, should consider DGBP as a tool to interrogate the role of geranylgeranylation in AR nuclear trafficking and transdifferentiation. DGBP treatment reduces nuclear AR localization, suppresses AR transcriptional activity, and inhibits NEPC phenotype induction in LNCaP, 22Rv1, and C4-2B4 cell models . The reversibility of these effects by exogenous GGOH confirms pathway specificity and provides a built-in experimental control . Given that isoprenoid pathway genes are highly expressed in castration-resistant prostate cancer subsets, DGBP enables functional validation of GGDPS as a target in this disease context where conventional AR-directed therapies are insufficient .

Combination Therapy Studies Targeting Multiple Isoprenoid Pathway Nodes

Research programs evaluating rational combination strategies within the mevalonate pathway can utilize DGBP alongside lovastatin (HMG-CoA reductase inhibitor) or zoledronate (FDPS inhibitor) to assess synergistic growth inhibition and apoptosis induction. DGBP combinations with either agent have demonstrated synergy in K562 leukemia cells, with potent inhibition of cellular geranylgeranylation as a common mechanistic endpoint . However, procurement decisions for combination studies should account for the context-dependent nature of these interactions, as DGBP and zoledronate co-treatment has been reported to produce antagonistic effects on proliferation in certain leukemia models, necessitating empirical validation for each specific experimental system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digeranyl bisphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.